Ethyl acetoacetate-1,2,3,4-13C4
Overview
Description
Ethyl acetoacetate-1,2,3,4-13C4 is a labeled compound where all four carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as an intermediate in organic synthesis. The isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Mechanism of Action
Target of Action
Ethyl acetoacetate-1,2,3,4-13C4 is a labeled version of ethyl acetoacetate, an ester widely used as an intermediate in the synthesis of many varieties of compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through alkylation, conjugate addition, and condensation reactions . It can form an enolate ion, which is a strong nucleophile. This enolate ion can then react with alkyl halides, acyl (acid) chlorides, and more .
Biochemical Pathways
This compound is involved in the acetoacetic ester synthesis pathway . This pathway involves the formation of an enolate ion, followed by alkylation at the α-carbon of ethyl acetoacetate. After alkylation, hydrolysis and decarboxylation can occur, leading to the formation of a variety of methyl ketones .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its role as an intermediate in the synthesis of a variety of compounds . It is also known to act as an inhibitor of bacterial biofilm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is classified as a combustible liquid , indicating that it should be kept away from heat, hot surfaces, open flames, and sparks . It is also advised to use it only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Ethyl Acetoacetate-1,2,3,4-13C4 is subject to keto-enol tautomerism . It behaves similarly to acetylacetone . The enolate formed on the shared alpha-carbon can form more resonance structures, making it a good nucleophile for SN2 reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an enolate on the shared alpha-carbon, which can then undergo nucleophilic substitution . It also undergoes keto-enol tautomerism .
Metabolic Pathways
This compound is involved in the acetoacetic ester synthesis pathway . It’s a key intermediate in the production of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-1,2,3,4-13C4 can be synthesized through the Claisen condensation of ethyl acetate-13C4. In this reaction, two moles of ethyl acetate-13C4 condense to form one mole of this compound and one mole of ethanol . The reaction typically requires a strong base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with ethanol-13C4. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate-1,2,3,4-13C4 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: This compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: It can be reduced to ethyl 3-hydroxybutyrate.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydride
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, diethyl ether
Major Products
Ethyl 3-hydroxybutyrate: Formed by the reduction of this compound.
Alkylated derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl acetoacetate-1,2,3,4-13C4 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic studies: Used as a tracer to study metabolic pathways.
NMR spectroscopy: The carbon-13 labeling makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.
Drug development: Used in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate-1,3-13C2
- Ethyl acetoacetate-2,4-13C2
- Ethyl acetoacetate-3,4-13C2
Uniqueness
Ethyl acetoacetate-1,2,3,4-13C4 is unique due to the complete substitution of all four carbon atoms with carbon-13. This makes it particularly useful in studies requiring detailed isotopic analysis, providing more comprehensive data compared to partially labeled compounds .
Properties
IUPAC Name |
ethyl 3-oxo(1,2,3,4-13C4)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-XMUWKQMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466786 | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-55-4 | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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